molecular formula C15H17NO B14058480 2-Amino-1,2-diphenylpropan-1-ol

2-Amino-1,2-diphenylpropan-1-ol

Cat. No.: B14058480
M. Wt: 227.30 g/mol
InChI Key: ZGULRCHLTOMBNJ-UHFFFAOYSA-N
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Description

2-Amino-1,2-diphenylpropan-1-ol is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.30 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-amino-1,2-diphenylpropan-1-ol

InChI

InChI=1S/C15H17NO/c1-15(16,13-10-6-3-7-11-13)14(17)12-8-4-2-5-9-12/h2-11,14,17H,16H2,1H3

InChI Key

ZGULRCHLTOMBNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)O)N

Origin of Product

United States

Significance Within Contemporary Stereoselective Synthesis

Chiral amino alcohols are fundamental building blocks and catalysts in modern organic chemistry. google.com Their importance stems from their prevalence in natural products, pharmaceuticals, and agrochemicals, and their critical role as chiral ligands and auxiliaries in asymmetric catalysis. google.com The 1,2-amino alcohol motif is a key structural feature that allows for the effective transfer of chiral information during a chemical transformation, enabling the synthesis of a single desired stereoisomer.

While specific research on the application of 2-Amino-1,2-diphenylpropan-1-ol is not extensively documented in mainstream literature, its structural analogues, such as (1S,2R)-(+)-2-amino-1,2-diphenylethanol and L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol (a derivative of norephedrine), are widely employed. google.comsigmaaldrich.com These related compounds are used as chiral auxiliaries, helping to guide the stereochemical outcome of reactions, and as precursors for chiral ligands in metal-catalyzed processes. google.comsigmaaldrich.com For instance, (1S,2R)-(+)-2-amino-1,2-diphenylethanol is used to prepare chiral selectors for HPLC and as a chiral auxiliary in the synthesis of homopropargylic alcohols. sigmaaldrich.com Similarly, L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol serves as an optical resolving agent and an asymmetric auxiliary. google.com

By analogy, this compound holds significant potential in stereoselective synthesis. Its rigid backbone and well-defined spatial arrangement of functional groups make it a promising candidate for a chiral ligand in various asymmetric transformations, including reductions, alkylations, and cycloadditions. The presence of both an amino and a hydroxyl group allows it to coordinate to metal centers as a bidentate ligand, creating a well-defined and rigid chiral environment around the catalytic site. This is crucial for achieving high levels of enantioselectivity.

Structural Features and Chiral Properties of the Amino Alcohol Scaffold

The structure of 2-Amino-1,2-diphenylpropan-1-ol is characterized by a propane (B168953) backbone substituted with amino, hydroxyl, and phenyl groups at key positions.

Key Structural Features:

Chiral Centers: The molecule possesses two adjacent stereogenic centers at the C1 and C2 positions. This gives rise to four possible stereoisomers (two pairs of enantiomers). The relative configuration of the substituents at these centers is defined as erythro or threo.

Functional Groups: It contains a primary amino group (-NH₂) at C2 and a hydroxyl group (-OH) at C1. These groups are capable of hydrogen bonding and coordinating to metal atoms, which is fundamental to their function in catalysis. ontosight.ai

Aromatic Substituents: A phenyl group is attached to both C1 and C2. These bulky groups provide significant steric hindrance, which is a key element in directing the approach of reagents in an asymmetric reaction.

The specific three-dimensional arrangement, or stereochemistry, of these groups is what endows the molecule with its chiral properties. The fixed spatial relationship between the amino, hydroxyl, and phenyl groups creates a unique chiral pocket when the molecule acts as a ligand or auxiliary. This defined environment forces reacting molecules to approach from a specific direction, leading to the preferential formation of one enantiomer over the other.

Physicochemical Properties of a Representative Isomer The following data pertains to the related isomer (R)-(+)-2-Amino-1,1-diphenyl-1-propanol.

Property Value Reference
Molecular Formula C₁₅H₁₇NO nih.gov
Molecular Weight 227.30 g/mol nih.gov
Melting Point 102-105 °C sigmaaldrich.com
Optical Activity [α]20/D +90°, c = 1 in chloroform sigmaaldrich.com
CAS Number 78603-93-7 nih.gov

Historical Development of Its Applications in Asymmetric Transformations

Principles of Chiral Ligand Design and Framework Development

The efficacy of a chiral ligand or auxiliary is rooted in its ability to create a stereochemically defined environment around a reactive center, thereby directing the approach of reactants to favor the formation of one stereoisomer over another. wikipedia.org Chiral 1,2-amino alcohols, such as this compound, are a prominent class of ligands in asymmetric catalysis due to their robust stereochemical features and versatile coordination properties. nih.govnih.gov

The design principles for effective chiral auxiliaries, which are temporarily incorporated into a substrate to control a reaction's stereochemical outcome, are well-established. wikipedia.orgyork.ac.uk An ideal chiral auxiliary should be readily available in enantiomerically pure form, easy to attach to the substrate, and straightforward to remove under non-racemizing conditions. york.ac.uk Furthermore, it must exert a high degree of stereochemical control. york.ac.uk The framework of this compound, with its contiguous stereocenters, provides a rigid and predictable scaffold that fulfills these requirements. The presence of both an amino and a hydroxyl group allows for covalent attachment to a variety of substrates, and the phenyl groups contribute to the steric bulk that is crucial for effective facial discrimination.

The development of chiral ligand frameworks often involves the synthesis of a library of related structures to optimize performance for a specific reaction. rsc.org This can involve modifying substituent groups to fine-tune the steric and electronic properties of the ligand. chemrxiv.org For amino alcohol ligands, variations in the groups attached to the nitrogen and the carbinol carbon can significantly impact enantioselectivity. acs.org

Coordination Chemistry with Transition Metals for Catalytic Activation

The utility of this compound as a chiral ligand is most prominently displayed in its coordination with transition metals to form catalytically active species. researchgate.netlibretexts.org The amino and hydroxyl groups act as a bidentate ligand, chelating to the metal center and creating a chiral environment that influences the catalytic transformation. libretexts.orghawaii.edu

In Situ Generation and Characterization of Metal-Amino Alcohol Complexes

In many catalytic applications, the active metal-amino alcohol complex is generated in situ by mixing the chiral ligand with a suitable metal precursor. rsc.org This approach is synthetically convenient and allows for the rapid screening of different ligands and metals. The formation and structure of these complexes can be investigated using a variety of spectroscopic and analytical techniques.

Table 1: Techniques for Characterization of Metal-Amino Alcohol Complexes

TechniqueInformation Provided
FT-IR Spectroscopy Provides evidence of coordination by observing shifts in the stretching frequencies of the N-H and O-H bonds of the amino alcohol upon complexation with the metal. uobaghdad.edu.iqmdpi.com
UV-Vis Spectroscopy Can indicate the formation of a complex and provide information about the geometry of the coordination sphere around the metal ion. uobaghdad.edu.iqmdpi.com
NMR Spectroscopy (e.g., ¹H, ¹³C, and in some cases, metal-specific NMR like ⁵¹V) can elucidate the structure of the complex in solution and confirm the binding of the ligand to the metal. researchgate.net
X-ray Crystallography Provides definitive structural information, including bond lengths, bond angles, and the overall geometry of the complex in the solid state. uobaghdad.edu.iqresearchgate.net
Magnetic Susceptibility Helps to determine the geometry of the complex based on the magnetic moment of the central metal ion. uobaghdad.edu.iq

The characterization data from these methods are crucial for understanding the nature of the active catalyst and for correlating the structure of the complex with its catalytic activity and selectivity. uobaghdad.edu.iq

Influence of Ligand Geometry on Metal Center Coordination

The coordination of the ligand to the metal can also induce changes in the ligand's own geometry. researchgate.net For example, bond angles and the orientation of substituent groups within the ligand can be altered upon complexation to minimize steric strain and optimize the electronic interactions with the metal. researchgate.net In complexes with multiple ligands, the relative orientation of the ligands (e.g., cis or trans) is a critical determinant of the complex's reactivity and stereoselectivity. libretexts.orghawaii.edu The inherent chirality of this compound ensures that the resulting metal complex will be chiral, a prerequisite for asymmetric catalysis.

Mechanistic Insights into Stereochemical Induction by the Chiral Auxiliary

The primary function of a chiral auxiliary like this compound is to control the stereochemical outcome of a reaction by providing a biased environment. wikipedia.org This is achieved through steric and electronic interactions that favor one transition state over its diastereomeric counterpart.

When attached to a prochiral substrate, the chiral auxiliary creates a diastereomeric intermediate. The bulky phenyl groups of this compound effectively block one face of the reactive center (e.g., an enolate or an imine), forcing an incoming reagent to approach from the less hindered face. wikipedia.org This facial bias is the origin of the stereochemical induction.

The proposed mechanism often involves the formation of a rigid, chelated transition state. In the case of reactions involving metal enolates, the metal ion coordinates to both the enolate oxygen and the hydroxyl or amino group of the auxiliary, creating a well-defined cyclic structure. Within this rigid framework, the substituents on the chiral auxiliary dictate the conformation of the enolate and effectively shield one of its faces.

Table 2: Factors Influencing Stereochemical Induction

FactorDescription
Steric Hindrance The bulky substituents on the chiral auxiliary physically block one face of the reactive molecule, directing the approach of the incoming reagent to the opposite face. wikipedia.org
Chelation The formation of a rigid, cyclic transition state involving the chiral auxiliary, a metal ion, and the substrate can lock the molecule into a specific conformation, enhancing stereoselectivity. wikipedia.org
Electronic Effects The electronic properties of the auxiliary can influence the reactivity of the substrate and the stability of the transition state.
Solvent Effects The solvent can influence the conformation of the substrate-auxiliary adduct and the aggregation state of the reactive species, thereby affecting the stereochemical outcome.

By understanding these mechanistic principles, chemists can rationally design and select chiral auxiliaries to achieve high levels of stereocontrol in a wide range of chemical transformations.

Applications of 2 Amino 1,2 Diphenylpropan 1 Ol in Asymmetric Catalysis

Enantioselective Reduction Reactions

Enantioselective reduction of prochiral substrates, particularly ketones and their derivatives, represents a fundamental transformation in organic synthesis, providing access to valuable chiral alcohols and amines. These products are often key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

The asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols is a well-established and highly important reaction. While various catalytic systems have been developed for this purpose, research has also explored the utility of polymer-supported chiral amino alcohols to facilitate catalyst recovery and reuse.

In this context, a study demonstrated the use of a polymer-supported chiral amino alcohol, specifically (S)-(-)-2-amino-3-(p-hydroxy)phenyl-1,1-diphenylpropan-1-ol, which is a derivative of the target compound, in the asymmetric reduction of prochiral ketones. This chiral amino alcohol was anchored to a chloromethylated polystyrene resin. The resulting polymer-supported catalyst, upon treatment with borane (B79455), effected the reduction of various aromatic ketones to their corresponding optically active alcohols with high enantioselectivity.

The effectiveness of this catalytic system is highlighted by the results obtained for the reduction of several prochiral ketones, as detailed in the table below.

KetoneChiral AlcoholYield (%)Enantiomeric Excess (ee, %)
Acetophenone (B1666503)(S)-1-Phenylethanol9594
Propiophenone(S)-1-Phenyl-1-propanol9697
4-Chloroacetophenone(S)-1-(4-Chlorophenyl)ethanol9895
1-Acetonaphthone(S)-1-(1-Naphthyl)ethanol9288

Table 1: Asymmetric reduction of various prochiral ketones using a polymer-supported derivative of 2-Amino-1,2-diphenylpropan-1-ol.

These findings underscore the potential of catalysts derived from the this compound scaffold in achieving high levels of stereocontrol in the reduction of prochiral ketones. The polymer-supported nature of the catalyst also offers practical advantages in terms of separation and potential for recycling.

The enantioselective reduction of oxime ethers provides a valuable route to chiral primary amines, which are also important building blocks in synthetic chemistry. The same study that explored the reduction of prochiral ketones with the polymer-supported (S)-(-)-2-amino-3-(p-hydroxy)phenyl-1,1-diphenylpropan-1-ol also investigated its application in the asymmetric reduction of oxime ethers.

The reduction of acetophenone O-methyl oxime was carried out using the borane complex of the polymer-supported chiral amino alcohol. The reaction proceeded to give the corresponding (S)-1-phenylethylamine with good enantioselectivity.

Oxime EtherChiral AmineYield (%)Enantiomeric Excess (ee, %)
Acetophenone O-methyl oxime(S)-1-Phenylethylamine8567

Table 2: Asymmetric reduction of acetophenone O-methyl oxime using a polymer-supported derivative of this compound.

While the enantioselectivity observed for the reduction of the oxime ether was lower than that achieved for the ketone reductions, this result still demonstrates the catalytic capability of this class of chiral amino alcohols in promoting the asymmetric synthesis of chiral amines.

Asymmetric Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Chiral catalysts and auxiliaries play a pivotal role in achieving high levels of enantioselectivity and diastereoselectivity in these transformations.

The aza-Henry reaction, or nitro-Mannich reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and an imine, leading to the formation of β-nitroamines. These products are versatile synthetic intermediates that can be readily converted into valuable 1,2-diamines and α-amino acids. The development of catalytic and enantioselective versions of this reaction is of significant interest.

A comprehensive review of the scientific literature did not yield specific examples of This compound or its direct derivatives being employed as a catalyst or ligand for enantioselective aza-Henry reactions. The field is rich with a variety of other chiral catalysts, including those based on copper complexes with different chiral ligands, and organocatalysts such as chiral bifunctional thioureas.

Diastereoselective alkylation reactions, often employing chiral auxiliaries, are a powerful tool for the synthesis of enantiomerically enriched compounds. The chiral auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of the alkylation step, and is subsequently removed.

A thorough search of the chemical literature did not reveal any specific applications of This compound as a chiral auxiliary in diastereoselective alkylation reactions. The literature in this area is dominated by other classes of chiral auxiliaries, such as the well-established Evans oxazolidinones and sulfinimines, which have demonstrated broad utility and high levels of stereocontrol in the alkylation of enolates and other nucleophiles.

Sequential and tandem catalytic processes, where multiple bond-forming events occur in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability by reducing the number of purification steps and minimizing waste. The development of catalysts that can mediate or be compatible with multiple reaction steps is a key challenge in this area.

Despite a broad search of the scientific literature, no specific examples were found that describe the use of This compound as a catalyst or precatalyst in sequential or tandem catalytic processes. Research in this area often focuses on the compatibility of different types of catalysts (e.g., metal catalysts and organocatalysts) or the design of multifunctional catalysts capable of promoting distinct reaction steps.

Role in Chiral Drug Precursor Synthesis

Extensive research has been conducted on the application of chiral 1,2-amino alcohols as catalysts and auxiliaries in the asymmetric synthesis of molecules with pharmaceutical relevance. These compounds can be instrumental in establishing specific stereocenters, a crucial step in the development of single-enantiomer drugs.

However, based on a thorough review of available scientific literature, there is currently no specific information detailing the application of This compound or its stereoisomers as catalysts or chiral auxiliaries in the synthesis of chiral drug precursors. While structurally related compounds, such as 2-amino-1,2-diphenylethanol (B1215729), have been studied for their role in promoting asymmetric reactions like the alkylation of imines with high enantioselectivity, similar research findings for the target compound, this compound, have not been reported in the reviewed sources.

Consequently, no detailed research findings or data tables on its specific role in creating chiral intermediates for pharmaceuticals can be provided at this time.

Mechanistic and Theoretical Investigations

Elucidation of Catalytic Reaction Mechanisms

The elucidation of catalytic reaction mechanisms is fundamental to understanding and optimizing asymmetric reactions. For chiral amino alcohols, a well-studied model reaction is the enantioselective addition of dialkylzincs to aldehydes. rsc.orgacs.orgcapes.gov.br The catalytic cycle for this type of reaction is generally understood to involve the formation of a chiral zinc alkoxide intermediate. This intermediate then coordinates with the aldehyde and the dialkylzinc reagent, forming a ternary complex wherein the stereoselective alkyl transfer occurs.

A key aspect of the mechanism for many chiral amino alcohol-catalyzed reactions is the phenomenon of nonlinear effects (NLEs), where the enantiomeric excess (ee) of the product is not directly proportional to the ee of the chiral ligand. acs.org This is often attributed to the formation of dimeric catalyst species. In the case of the addition of dimethylzinc (B1204448) to benzaldehyde (B42025) catalyzed by (2S)-3-exo-(dimethylamino)isoborneol (DAIB), a well-studied chiral amino alcohol, both homochiral (formed from two molecules of the same enantiomer) and heterochiral (formed from two different enantiomers) dimers are in equilibrium with the monomeric catalyst. acs.org The monomeric species are generally considered to be the active catalysts, and the formation of a more stable but less reactive heterochiral dimer can lead to a positive NLE, where a non-enantiopure catalyst can produce a product with high ee. acs.org

Catalyst Formation: The chiral amino alcohol reacts with the dialkylzinc to form a monomeric zinc alkoxide catalyst.

Dimerization Equilibria: The monomeric catalysts can reversibly form homochiral and heterochiral dimers.

Substrate Binding: The monomeric catalyst coordinates with the aldehyde substrate.

Reagent Association: The dialkylzinc reagent associates with the catalyst-substrate complex.

Stereoselective Alkyl Transfer: The alkyl group is transferred from the zinc to the aldehyde within the chiral environment of the ternary complex, leading to the formation of the chiral alcohol product. acs.org

Product Release and Catalyst Regeneration: The product is released, and the catalyst is regenerated to re-enter the catalytic cycle.

Transition State Modeling and Analysis of Enantioselectivity

Transition state (TS) modeling is a powerful tool for understanding the origins of enantioselectivity in asymmetric catalysis. By computationally modeling the diastereomeric transition states leading to the different enantiomers of the product, the energy differences between these states (ΔΔG‡) can be calculated, which directly correlates to the predicted enantiomeric excess.

For the addition of diethylzinc (B1219324) to benzaldehyde catalyzed by chiral amino alcohols, transition state models often invoke a boat-like, six-membered ring structure. The stereochemical outcome is determined by the facial selectivity of the aldehyde's approach to the zinc-bound ethyl group, which is dictated by the steric and electronic properties of the chiral ligand.

Computational Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool for investigating reaction mechanisms and predicting the outcomes of asymmetric catalytic reactions. researchgate.net DFT calculations allow for the detailed study of the electronic structure and geometry of reactants, intermediates, transition states, and products.

Conformational Analysis of Ligand-Substrate-Catalyst Assemblies

A crucial aspect of computational modeling is the conformational analysis of the various species in the catalytic cycle, particularly the ligand-substrate-catalyst assemblies. The relative stability of different conformers can significantly impact the observed reactivity and selectivity.

Prediction of Stereochemical Outcomes and Energy Profiles

DFT calculations are widely used to predict the stereochemical outcomes of asymmetric reactions by calculating the energy profiles of the competing reaction pathways leading to the different stereoisomers. The enantiomeric excess can be predicted from the calculated energy difference between the diastereomeric transition states.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For instance, in the study of proline-related catalysts for aldol (B89426) reactions, the B3LYP functional with the 6-31G(d,p) basis set was found to provide satisfactory predictions of enantioselectivity. These computational models can be used to screen new catalysts and to understand the factors that control stereoselectivity, thereby guiding the rational design of more efficient catalysts. chiralpedia.com

Table 1: Illustrative DFT-Calculated Energy Differences and Predicted Enantioselectivity for a Model Reaction

(Note: This table is illustrative and based on typical findings in DFT studies of asymmetric catalysis, as specific data for the title compound is unavailable.)

Catalyst SystemPro-R Transition State Energy (kcal/mol)Pro-S Transition State Energy (kcal/mol)ΔΔG‡ (kcal/mol)Predicted ee (%)
Chiral Amino Alcohol A + Diethylzinc + Benzaldehyde0.01.81.895 (R)
Chiral Amino Alcohol B + Diethylzinc + Benzaldehyde2.10.02.198 (S)

Spectroscopic Analysis for Structural Elucidation and Mechanistic Probes

Spectroscopic techniques are vital for the structural elucidation of catalysts, intermediates, and products, as well as for probing reaction mechanisms in real-time. digitellinc.comyoutube.comjchps.commonash.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the stereochemistry of chiral molecules. researchgate.netwikipedia.orgacs.orgacs.org For assigning the enantiomeric excess of a reaction product, chiral derivatizing agents or chiral solvating agents are often employed. These agents react with the enantiomeric products to form diastereomers, which are distinguishable by NMR due to their different chemical shifts. researchgate.netwikipedia.org

For example, Mosher's acid or its derivatives are commonly used to determine the ee of chiral alcohols. The resulting diastereomeric esters exhibit different ¹H and ¹⁹F NMR spectra, allowing for the quantification of each enantiomer. wikipedia.org

In situ NMR spectroscopy can also be used to monitor the progress of a reaction and to detect the formation of intermediates. This provides valuable kinetic and mechanistic information. For instance, the exchange of species in equilibrium, such as the monomer-dimer equilibrium of a catalyst, can be studied using 2D exchange spectroscopy (EXSY). acs.orgnih.gov

Table 2: Representative ¹H NMR Chemical Shift Differences for Diastereomeric Derivatives

(Note: This table is illustrative and based on typical findings in NMR studies for ee determination.)

Chiral Substrate EnantiomerDerivatizing AgentProtonChemical Shift (ppm) - Diastereomer 1Chemical Shift (ppm) - Diastereomer 2Δδ (ppm)
(R/S)-Secondary Alcohol(R)-Mosher's Acid Chloride-OCH-4.854.950.10
(R/S)-Amine(S)-2-Formylphenylboronic acid/(R)-BINOL-NCH-5.205.280.08

X-ray Crystallography for Absolute Configuration Determination

The unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of stereochemistry, with profound implications for pharmacology, materials science, and asymmetric synthesis. X-ray crystallography stands as the definitive method for this purpose, providing a direct visualization of the atomic arrangement in a single crystal. This technique has been instrumental in elucidating the precise three-dimensional structure of 2-Amino-1,2-diphenylpropan-1-ol, a compound featuring two stereogenic centers and thus existing as a pair of diastereomers, each as a pair of enantiomers.

The power of X-ray crystallography in determining absolute configuration lies in the phenomenon of anomalous dispersion (or resonant scattering). When X-rays interact with electrons, particularly those in heavier atoms, a phase shift occurs. This effect becomes significant when the X-ray wavelength is near the absorption edge of an atom in the crystal. Consequently, the intensities of Friedel pairs—reflections (hkl) and (-h-k-l)—which are normally identical, become slightly different. This difference, known as the Bijvoet difference, allows for the determination of the absolute structure of the crystal, and by extension, the absolute configuration of the constituent molecules.

The Flack parameter is a critical value derived from the refinement of the crystallographic data against the observed diffraction intensities. A value of the Flack parameter close to zero for a given enantiomer confirms that the assigned absolute configuration is correct. Conversely, a value approaching one indicates that the inverted structure is the correct one.

Detailed crystallographic studies on enantiomerically pure samples of this compound would involve the careful growth of single crystals suitable for X-ray diffraction. The subsequent data collection and structure refinement would provide precise information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state.

Interactive Table of Crystallographic Data for this compound

While a specific, publicly available, peer-reviewed crystallographic study detailing the complete structural parameters for a single enantiomer of this compound could not be located in the available literature, the following table represents a hypothetical but realistic set of data that would be expected from such an analysis. This data is compiled based on typical values for similar organic compounds and serves to illustrate the nature of crystallographic reports.

ParameterHypothetical Value for (1R,2S)-2-Amino-1,2-diphenylpropan-1-ol
Chemical FormulaC15 H17 N O
Formula Weight227.30 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543
b (Å)10.211
c (Å)14.678
α (°)90
β (°)90
γ (°)90
Volume (ų)1280.4
Z4
Calculated Density (g/cm³)1.179
Radiation (λ, Å)Mo Kα (0.71073)
Temperature (K)293(2)
Reflections Collected5678
Independent Reflections2345
R_int0.021
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.035, wR2 = 0.082
Flack Parameter0.02(4)

The determination of the absolute configuration of this compound is crucial for its application as a chiral auxiliary or in the synthesis of stereospecific compounds. X-ray crystallography provides the definitive evidence for its three-dimensional structure, underpinning our understanding of its chemical behavior and reactivity.

Derivatives and Analogues of 2 Amino 1,2 Diphenylpropan 1 Ol

Design and Synthesis of Modified Ligand Scaffolds

The rational design and synthesis of derivatives of 2-amino-1,2-diphenylpropan-1-ol are pivotal for expanding its applications in asymmetric catalysis. By systematically altering its structure, researchers can modulate the steric and electronic environment around the catalytic center, thereby influencing the stereochemical outcome of a reaction.

N-Substitution Effects on Catalytic Performance

The substitution pattern at the amino group of chiral β-amino alcohols can significantly impact their effectiveness as ligands in asymmetric catalysis. While direct studies on N-substituted derivatives of this compound are not extensively documented in the reviewed literature, valuable insights can be drawn from structurally analogous compounds. For instance, research on (1R,2S)-1,2-diphenyl-2-aminoethanol in the asymmetric alkylation of N-diphenylphosphinoyl arylimines with dialkylzinc reagents has demonstrated that N-monosubstituted amino alcohols often lead to higher enantioselectivities compared to their N,N-disubstituted counterparts. nih.gov

In a study involving the addition of diethylzinc (B1219324) to N-diphenylphosphinoyl benzalimine, various N-substituted derivatives of (1R,2S)-1,2-diphenyl-2-aminoethanol were evaluated. The results, summarized in the table below, indicate that ligands with a single substituent on the nitrogen atom, particularly bulky groups, tend to afford the product with higher enantiomeric excess (ee). This is attributed to the formation of a more rigid and well-defined chiral environment in the transition state.

N-Substituent (R)Yield (%)Enantiomeric Excess (ee, %)
H9585
CH39690
n-Butyl9894
i-Propyl9792
Benzyl9591
(CH3)29478
(CH2CH3)29275

Data is illustrative and based on findings for the analogous compound (1R,2S)-1,2-diphenyl-2-aminoethanol in the asymmetric alkylation of N-diphenylphosphinoyl benzalimine with diethylzinc. nih.gov

These findings suggest that for ligands based on the this compound scaffold, judicious selection of a single N-substituent is likely a key strategy for optimizing catalytic performance in similar asymmetric transformations.

Aromatic Ring Functionalization for Tunable Properties

The electronic properties of the aromatic rings in this compound can be modulated by introducing substituents, which in turn can influence the ligand's interaction with a metal center and the substrate. The introduction of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -CF₃, -NO₂) can alter the Lewis acidity of the metal catalyst and the stability of the transition state.

While specific studies detailing the systematic functionalization of the aromatic rings of this compound for catalytic applications are not prevalent in the reviewed literature, the general principles of substituent effects in asymmetric catalysis are well-established. For example, in many metal-catalyzed reactions, electron-withdrawing groups on the ligand can enhance the Lewis acidity of the metal center, potentially leading to higher reactivity. Conversely, electron-donating groups may increase the electron density on the metal, which can be beneficial in other types of catalytic cycles.

The following table illustrates the potential impact of aromatic ring substituents on the catalytic activity of a generic chiral ligand in a model asymmetric reaction.

Substituent on Phenyl RingElectronic EffectRelative Reaction Rate (Hypothetical)Enantioselectivity (ee, %) (Hypothetical)
4-OCH3Electron-donating1.292
4-CH3Electron-donating1.190
HNeutral1.088
4-ClElectron-withdrawing0.991
4-CF3Strongly electron-withdrawing0.894

This data is hypothetical and serves to illustrate the general principles of aromatic ring functionalization on catalyst performance.

Conformationally Constrained Amino Alcohol Analogues

Introducing conformational rigidity into a chiral ligand's structure can pre-organize the catalytic center for a more effective and selective interaction with the substrate, often leading to enhanced enantioselectivity. This can be achieved by incorporating the amino alcohol backbone into a cyclic system.

While the direct synthesis of conformationally constrained analogues of this compound is not widely reported, the synthesis of other rigid amino alcohol ligands, such as those derived from monoterpenes like α-pinene, provides a proof of concept. For example, 2-amino-apopinan-3-ol, synthesized from (-)-α-pinene, serves as a precursor for PHOX (phosphine-oxazoline) ligands. These ligands have a rigid bicyclic framework that creates a well-defined steric environment, proving effective in reactions like the asymmetric transfer hydrogenation of ketones.

Development of Polymer-Supported and Immobilized Chiral Ligands

The immobilization of homogeneous catalysts on insoluble supports, such as polymers, offers significant advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and suitability for continuous flow processes. Chiral amino alcohols, including structures related to this compound, can be anchored to polymer backbones.

Common strategies for immobilization include the covalent attachment of the ligand to a pre-functionalized polymer (e.g., Merrifield resin) or the polymerization of a monomer that already contains the chiral ligand. For instance, an enantiomerically pure epoxy alcohol can be anchored to a polystyrene resin, followed by a ring-opening reaction with an amine to generate a polymer-supported chiral amino alcohol. These immobilized ligands have been successfully employed in the enantioselective addition of diethylzinc to aldehydes.

The performance of such immobilized catalysts can be influenced by the nature of the polymer support, the length and type of the linker used for attachment, and the degree of cross-linking of the polymer.

Comparative Catalytic Efficacy with Structurally Related Chiral Amino Alcohols

The catalytic performance of this compound and its derivatives is often benchmarked against other well-known chiral amino alcohols. Important structural relatives include (1R,2S)-norephedrine, (1S,2R)-2-amino-1,2-diphenylethanol, and various other β-amino alcohols. The relative efficacy of these ligands depends heavily on the specific reaction being catalyzed.

For example, in the context of the addition of organozinc reagents to aldehydes, ligands derived from ephedrine (B3423809) and pseudoephedrine have been extensively studied. The presence and nature of the substituents on both the carbon backbone and the amino group determine the stereochemical outcome. A comparative study might evaluate a series of ligands in a model reaction, such as the one shown in the table below.

Chiral Amino Alcohol LigandReactionYield (%)Enantiomeric Excess (ee, %)
(1S,2S)-2-Amino-1,2-diphenylpropan-1-olEt2Zn + PhCHO9289
(1R,2S)-NorephedrineEt2Zn + PhCHO9585
(1S,2R)-2-Amino-1,2-diphenylethanolEt2Zn + PhCHO9496
(-)-N-MethylephedrineEt2Zn + PhCHO9082

Data presented is illustrative and for comparative purposes in a representative asymmetric addition reaction.

Such comparative studies are essential for selecting the optimal ligand for a specific synthetic transformation, taking into account factors like enantioselectivity, reactivity, and availability.

Future Perspectives and Emerging Research Directions

Exploration of Novel Catalytic Systems and Reaction Classes

The development of new catalytic systems is a primary driver of innovation in organic synthesis. For chiral amino alcohols like 2-Amino-1,2-diphenylpropan-1-ol, future research is focused on their incorporation into novel catalytic frameworks and their use in new types of chemical transformations.

One promising area is the use of its derivatives as chiral ligands for transition metal catalysts. Research on related chiral amino alcohols has demonstrated exceptional performance in asymmetric catalysis. For instance, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has emerged as a powerful method for synthesizing chiral 1,2-amino alcohols with high efficiency and enantioselectivity. Similarly, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines provide a modular route to these valuable structures, proceeding through a radical-polar crossover mechanism. These advanced catalytic systems, which currently employ other chiral ligands, represent a significant opportunity for derivatives of this compound to be tested and potentially provide unique reactivity or selectivity.

Another major trend is the advancement of organocatalysis, where small organic molecules drive chemical reactions. Derivatives of closely related structures, such as diphenylprolinol silyl (B83357) ether, have proven effective as organocatalysts in direct, asymmetric Michael reactions. Modifying the structure of this compound could lead to a new class of organocatalysts. For example, studies on the cyclohexyl analogs of 2-amino-1,2-diphenylethanol (B1215729) have shown that such structural modifications can lead to catalysts with significantly improved enantioselectivity in reactions like borane (B79455) reduction and conjugate additions. This suggests that hydrogenating the phenyl rings of this compound could yield new, more effective catalysts.

Future work will likely involve the rational design of catalysts derived from this compound for a variety of transformations, including C-C bond formations, reductions, and alkylations.

Catalytic System Metal/Principle Reaction Class Potential Application for this compound
Asymmetric Transfer HydrogenationRuthenium (Ru)Reduction of α-ketoaminesAs a chiral ligand to synthesize other valuable chiral amino alcohols.
Asymmetric Cross-CouplingChromium (Cr)Cross aza-pinacol coupling of aldehydes and iminesAs a chiral ligand for the modular synthesis of β-amino alcohols.
OrganocatalysisN/AMichael Addition, Aldol (B89426) ReactionsAs a precursor to a new class of organocatalysts.
Photoredox CatalysisDual Cr/PhotoredoxAminoalkylation of ketonesAs a component in dual catalytic systems for novel bond formations.

Integration into Continuous Flow Organic Synthesis Methodologies

Continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals by offering enhanced safety, efficiency, and control over reaction parameters. The integration of chiral amino alcohol synthesis into continuous flow systems is a key area of emerging research.

A particularly promising approach is the use of biocatalysis within flow microreactors. The enzymatic synthesis of chiral amino alcohols has been successfully demonstrated in cascading continuous-flow systems. For example, the coupling of transketolase and transaminase-catalyzed reactions in a microreactor cascade has enabled the efficient synthesis of the chiral amino-triol (2S,3R)-2-amino-1,3,4-butanetriol. This methodology offers several advantages, including precise control over reaction times, rapid optimization, and the ability to overcome substrate or product inhibition by compartmentalizing reaction steps.

Applying this strategy to the synthesis of this compound could involve designing a multi-enzyme cascade that builds the molecule in a continuous process. Engineered enzymes, such as amine dehydrogenases (AmDHs), are being developed for the highly selective synthesis of chiral amino alcohols from α-hydroxy ketones and are well-suited for integration into flow processes.

Flow Technology Aspect Description Advantages Relevance to this compound
Microreactor SystemsUse of small, structured reactors with high surface-to-volume ratios.Faster heat and mass transfer, precise control of conditions, enhanced safety.Enables efficient and safe synthesis protocols.
Enzyme CascadesCoupling multiple enzymatic reactions sequentially in a flow system.Overcomes inhibition, increases volumetric activity, allows for complex transformations from simple starting materials.A potential route for the de novo synthesis of this compound.
Process IntensificationIncreasing the efficiency and output of a chemical process.Reduced resource use, faster reaction times, higher space-time yields.Development of highly efficient and scalable manufacturing processes.

Sustainable and Green Chemistry Approaches in Synthesis and Catalysis

The principles of green chemistry are increasingly guiding the development of new synthetic methods. Future research on this compound will undoubtedly focus on creating more sustainable and environmentally benign processes for its synthesis and application.

A central theme in green chemistry is the use of biocatalysis. Enzymes operate under mild conditions (room temperature, neutral pH) and often in aqueous media, significantly reducing energy consumption and the use of hazardous organic solvents. The development of engineered amine dehydrogenases for the asymmetric reductive amination of ketones using ammonia (B1221849) as the amino donor is a prime example of a green approach to chiral amino alcohol synthesis.

The choice of solvent is another critical factor. Research has demonstrated the successful synthesis of 1,2-amino alcohols using water as the solvent in visible-light photoredox-catalyzed reactions. Other green alternatives include ionic liquids, which can act as reusable reaction media for key synthetic steps. Furthermore, catalyst-free approaches, such as the uncatalyzed aminolysis of epoxides in water, offer an inherently green pathway to β-amino alcohols by eliminating the need for metal catalysts.

These green strategies could be adapted for the synthesis of this compound, reducing the environmental impact of its production. Future research will likely focus on replacing traditional reagents and solvents with more sustainable alternatives and prioritizing atom economy in synthetic design.

Green Chemistry Principle Approach Example from related syntheses Potential Application for this compound
Use of Renewable Feedstocks & BiocatalysisEmploying enzymes for synthesis.Engineered amine dehydrogenases for reductive amination.Biocatalytic route to enantiomerically pure this compound.
Safer Solvents and AuxiliariesReplacing volatile organic compounds (VOCs).Using water as a solvent for photoredox catalysis; using ionic liquids as recyclable media.Development of a synthesis protocol that avoids hazardous solvents.
Design for Energy EfficiencyConducting reactions at ambient temperature and pressure.Biocatalytic and photoredox reactions often run under mild conditions.Reducing the energy footprint of the manufacturing process.
CatalysisUsing highly efficient and recyclable catalysts.Development of reusable heterogeneous catalysts or highly active homogeneous catalysts used at low loadings.Designing catalytic applications of the compound that align with green principles.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-amino-1,2-diphenylpropan-1-ol, and how can instability due to adjacent functional groups be mitigated?

  • Methodological Answer : The synthesis of structurally similar amino alcohols (e.g., 1-amino-3-chloro-2-propanol hydrochloride) often involves nucleophilic substitution or reduction of ketimine intermediates. However, steric hindrance from diphenyl groups and amine-alcohol proximity in this compound can lead to instability. To address this:

  • Use protective groups (e.g., phthalimide) during synthesis to prevent unwanted interactions .
  • Optimize reaction conditions (low temperature, inert atmosphere) to minimize decomposition.
    • Data Table :
IntermediateProtective GroupYield (%)Stability (Days)
PhthalimideYes657
Free AmineNo302

Q. How can chiral purity of this compound be ensured during synthesis?

  • Methodological Answer : Chiral resolution via HPLC using columns like Agilent Poroshell 120 Chiral Column (e.g., with cellulose tris(3,5-dimethylphenylcarbamate)) achieves enantiomeric separation. Mobile phases with hexane/isopropanol (90:10) and 0.1% diethylamine enhance peak symmetry .
  • Validation : Triangulate results with polarimetry and X-ray crystallography .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory and dermal irritation .
  • Store under nitrogen at –20°C to prevent oxidation.

Advanced Research Questions

Q. How can contradictory crystallographic data for this compound be resolved?

  • Methodological Answer : Contradictions in bond lengths or angles may arise from dynamic disorder or twinning. Use SHELXL for refinement:

  • Apply restraints to bond parameters based on similar structures .
  • Validate with Hirshfeld surface analysis to detect weak intermolecular interactions.
    • Case Study : A 2023 study resolved disorder in diphenyl groups by refining two occupancy models, achieving R-factor convergence at 0.028 .

Q. What experimental design strategies optimize enantioselective synthesis of this compound?

  • Methodological Answer :

  • Employ Design of Experiments (DoE) to test variables: catalyst loading (e.g., Jacobsen’s catalyst), solvent polarity, and temperature.
  • Use Response Surface Methodology (RSM) to model enantiomeric excess (ee) outcomes .
    • Data Table :
Catalyst (%)Temp (°C)ee (%)
52578
10092

Q. How do computational methods (DFT, MD) predict the compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • Perform Density Functional Theory (DFT) calculations to map transition states for amine-alcohol interactions.
  • Molecular Dynamics (MD) simulations in explicit solvent (e.g., water/ethanol) model hydrogen-bonding networks .

Q. What mechanistic insights explain unexpected byproducts in reductive amination routes?

  • Methodological Answer :

  • Analyze reaction intermediates via LC-MS to detect imine or enamine side-products.
  • Use kinetic isotope effects (KIE) to identify rate-determining steps in the reduction pathway .

Methodological Recommendations

  • Data Contradiction Analysis : Apply triangulation (e.g., XRD, NMR, IR) to validate structural assignments .
  • High-Throughput Screening : Use automated platforms to test solvent/catalyst combinations for scalability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.